Chemical Identity
The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical entity characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety. Its chemical formula is , and it has a molecular weight of approximately 261.15 g/mol. The compound is recognized by the CAS number 1049720-38-8 and is used primarily for research purposes in various scientific fields, including medicinal chemistry and pharmacology .
Classification
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are significant in medicinal chemistry due to their role as antifungal, antibacterial, and anticancer agents .
Synthesis Methods
The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves several steps:
Technical Details
The synthetic routes may be optimized for industrial production, incorporating catalysts and purification techniques such as recrystallization or chromatography to enhance yield and purity.
Molecular Structure
The molecular structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can be represented as follows:
NCc1ccc(cc1)Cn1ncnc1.Cl.Cl
, indicating its connectivity and functional groups.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.15 g/mol |
CAS Number | 1049720-38-8 |
Reactions
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in potential applications.
The mechanism of action for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with biological targets, particularly enzymes or receptors relevant in various disease pathways. The triazole moiety may contribute to its ability to disrupt biological processes by mimicking natural substrates or by inhibiting enzyme activity through competitive inhibition.
The specific interactions depend on the target proteins involved in metabolic pathways or cellular signaling processes. Further studies are often required to elucidate these mechanisms fully.
Property | Value |
---|---|
Melting Point | Not explicitly stated |
Boiling Point | Not explicitly stated |
Stability | Stable under standard laboratory conditions |
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride has potential applications in:
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5